5-(Trifluoromethyl)pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridin-2-amine and its derivatives involves several chemical strategies. A precursor for this compound, N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, is synthesized through displacement reactions and anion replacement critical for further chemical modifications (Davis & Fettinger, 2018). Another method involves the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the versatility of amines in facilitating the formation of complex heterocyclic structures through heterocyclization reactions (Aquino et al., 2015).
Molecular Structure Analysis
The structural analysis of compounds related to 5-(trifluoromethyl)pyridin-2-amine reveals detailed insights into their molecular configuration. X-ray crystallography has been employed to confirm the molecular structure of various derivatives, which is fundamental for understanding their chemical reactivity and interaction with biological targets (Amirnasr et al., 2002).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyridin-2-amine participates in a variety of chemical reactions, highlighting its reactivity and potential for further chemical transformations. It acts as an intermediate in the synthesis of pharmaceuticals, demonstrating its crucial role in drug development. However, it is essential to note the compound's toxicity and the need for precautions in its handling and use in industrial applications (Tao et al., 2022).
Scientific Research Applications
Anticancer Research
5-(Trifluoromethyl)pyridin-2-amine derivatives have been explored for their potential as anticancer agents. For instance, a series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were synthesized and demonstrated promising bioactivity against various cancer cell lines including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013).
Enzymatic Reactions and Industrial Applications
The use of enzymes or whole cells for the oxyfunctionalization of pyridine derivatives, including 5-(Trifluoromethyl)pyridin-2-amine, has been a focus in industrial applications. Burkholderia sp. MAK1, capable of using pyridin-2-ol, was found to effectively convert different pyridin-2-amines into their hydroxy derivatives, highlighting its potential for industrial-scale preparation of hydroxylated pyridines, which are important in the synthesis of pharmaceutical products and biologically active substances (Stankevičiūtė et al., 2016).
Synthesis of Pyridine Fused Polycyclic Amines
Research on the synthesis of pyridine fused polycyclic amines involves 5-(Trifluoromethyl)pyridin-2-amine derivatives. The synthesis process used sequential ring-closing metathesis (RCM) and radical cyclisation reactions, which are crucial for developing novel pyridine-based compounds with potential applications in various scientific fields (Baker et al., 2003).
Development of Novel Pharmaceutical Products
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, closely related to 5-(Trifluoromethyl)pyridin-2-amine, is utilized as an intermediate in the synthesis of pharmaceutical products. This compound's role in drug development underscores the importance of trifluoromethylpyridine derivatives in pharmaceutical research (Tao et al., 2022).
Photochemical Transformation in Agriculture
Research into the photochemical transformation of cellulose biosynthesis inhibitors into phytoene desaturase inhibitors involved compounds similar to 5-(Trifluoromethyl)pyridin-2-amine. This study highlights the potential of such compounds in developing new classes of herbicidal agents, demonstrating their significance in agricultural sciences (Wakeham et al., 2021).
Synthesis of Novel Pyridine Derivatives
The synthesis of novel pyridine-based derivatives through Suzuki Cross-Coupling reactions, which involves 5-(Trifluoromethyl)pyridin-2-amine derivatives, has been investigated. These studies are crucial for advancing the understanding and application of pyridine compounds in synthetic chemistry and material science (Ahmad et al., 2017).
Safety And Hazards
5-(Trifluoromethyl)pyridin-2-amine is classified as dangerous according to the GHS06 hazard code. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
properties
IUPAC Name |
5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVKIIEIXOMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352866 | |
Record name | 5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridin-2-amine | |
CAS RN |
74784-70-6 | |
Record name | 5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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